N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide
Description
N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is a complex organic compound with a unique structure that combines several functional groups
Properties
IUPAC Name |
N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-21-13-16(9-10-16)22(19,20)17-12-15-8-5-11-18(15)14-6-3-2-4-7-14/h14-15,17H,2-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWWDXOROBYLFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)S(=O)(=O)NCC2CCCN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a cyclopropane ring is formed by reacting an alkene with diiodomethane and a zinc-copper couple.
Introduction of the Sulfonamide Group: The cyclopropane intermediate is then reacted with a sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonamide group.
Attachment of the Pyrrolidine Ring: The final step involves the nucleophilic substitution of the sulfonamide intermediate with a pyrrolidine derivative, which can be facilitated by using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropane ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.
Substitution: The methoxymethyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool in biochemical assays.
Medicine
Medically, this compound has potential as a drug candidate due to its ability to interact with various biological targets. It may be explored for its therapeutic potential in treating diseases such as cancer, where it could inhibit specific enzymes or signaling pathways.
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can act as a reactive site, while the sulfonamide group can form hydrogen bonds with target molecules, stabilizing the interaction. This compound may inhibit enzyme activity by binding to the active site or modulating receptor function by interacting with specific binding sites.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-pyrrolidone: Similar in structure but lacks the cyclopropane and sulfonamide groups.
Methoxymethylcyclopropane: Contains the cyclopropane ring but lacks the pyrrolidine and sulfonamide groups.
Cyclohexylsulfonamide: Contains the sulfonamide group but lacks the cyclopropane and pyrrolidine rings.
Uniqueness
N-[(1-cyclohexylpyrrolidin-2-yl)methyl]-1-(methoxymethyl)cyclopropane-1-sulfonamide is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
